Dimethylfraxetin
Overview
Description
Dimethylfraxetin, also known as 6,7,8-Trimethoxycoumarin, is a coumarin derivative. It is a natural product commonly found in Pittosporum illicioides, Garcinia multiflora, and Cryptocarya bracteolata . It exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .
Synthesis Analysis
While specific synthesis details for Dimethylfraxetin were not found, it is known to be a natural product derived from plant sources . It is also available commercially for research purposes .
Molecular Structure Analysis
The empirical formula for Dimethylfraxetin is C12H12O5 . Its molecular weight is 236.22 . The InChI key for Dimethylfraxetin is RAYQKHLZHPFYEJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Dimethylfraxetin is a solid at room temperature . It has an assay of ≥90% (LC/MS-ELSD) . The storage temperature for Dimethylfraxetin is −20°C .
Scientific Research Applications
Neuroprotective Effects in Neuroinflammation : DMF is known for its neuroprotective properties, especially in the context of multiple sclerosis (MS). It enhances cellular resistance to free radicals, which can be beneficial in MS treatment. In a study, DMF demonstrated positive effects on relapse rate and inflammation markers in MS. It was found to improve the preservation of myelin, axons, and neurons, and increased the survival of neurons and astrocytes against oxidative stress. This is largely attributed to its activation of the Nrf2 antioxidant pathway (Linker et al., 2011).
Impact on T-Cell Dynamics : DMF has shown effects on specific T cell subsets, particularly in MS patients. It decreases the absolute numbers of CD4 and CD8 T cells, and alters the balance between Th1/Th17 and Th2 cells. This shift in T cell dynamics is a key part of its therapeutic action in MS (Wu et al., 2017).
Antitumor Properties in Melanoma : Research indicates that DMF may have antitumor effects. It has been observed to reduce melanoma growth and metastasis in animal models, primarily by inhibiting cell proliferation and inducing apoptosis in tumor cells (Loewe et al., 2006).
Effectiveness in Psoriasis Treatment : DMF is used as an oral systemic treatment for moderate to severe psoriasis. It has demonstrated effectiveness and safety as a high-dose monotherapy in psoriasis, with significant reductions in psoriasis activity (Lijnen et al., 2016).
Influence on Gene Expression in Microglia : DMF directly affects microglia, a type of glial cell located throughout the brain and spinal cord, by influencing the gene expression of neuroprotective factors. This implies potential direct effects of DMF on brain resident cells, which could be relevant in treating neurological conditions (Kronenberg et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for Dimethylfraxetin were not found in the search results, it’s worth noting that the study of natural products like Dimethylfraxetin often involves exploring their potential therapeutic applications. For instance, one study evaluated the effect of Dimethylfraxetin on haloperidol-induced catalepsy and psychotic behaviors provoked with a glutamatergic antagonist .
properties
IUPAC Name |
6,7,8-trimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209112 | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylfraxetin | |
CAS RN |
6035-49-0 | |
Record name | 6,7,8-Trimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylfraxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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